METHYL (R)-N-BOC-3-PHENYL-BETA-ALANINATE

Vue d'ensemble

Description

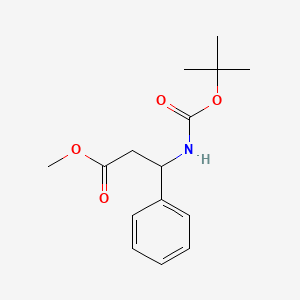

METHYL (R)-N-BOC-3-PHENYL-BETA-ALANINATE is an organic compound with the molecular formula C15H21NO4. It is a derivative of phenylpropanoic acid and contains a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of METHYL (R)-N-BOC-3-PHENYL-BETA-ALANINATE typically involves the protection of the amino group using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and yields the Boc-protected amino acid ester. The general reaction scheme is as follows:

-

Protection of the Amino Group

- React the amino acid with Boc-Cl in the presence of a base (e.g., triethylamine) to form the Boc-protected amino acid.

- Reaction conditions: Room temperature, inert atmosphere (e.g., nitrogen or argon).

-

Esterification

- The Boc-protected amino acid is then esterified using methanol and a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the methyl ester.

- Reaction conditions: Room temperature, inert atmosphere.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but may employ continuous flow reactors to enhance efficiency and scalability. Flow microreactor systems have been shown to provide a more sustainable and versatile approach for the synthesis of Boc-protected compounds .

Analyse Des Réactions Chimiques

Types of Reactions

METHYL (R)-N-BOC-3-PHENYL-BETA-ALANINATE undergoes various chemical reactions, including:

-

Hydrolysis

- The ester group can be hydrolyzed to form the corresponding carboxylic acid.

- Reagents: Aqueous acid or base.

- Conditions: Room temperature to reflux.

-

Deprotection

- The Boc group can be removed under acidic conditions to yield the free amine.

- Reagents: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

- Conditions: Room temperature.

-

Substitution

- The compound can undergo nucleophilic substitution reactions at the ester or amine sites.

- Reagents: Various nucleophiles (e.g., amines, alcohols).

- Conditions: Room temperature to reflux.

Common Reagents and Conditions

Hydrolysis: Aqueous acid (e.g., HCl) or base (e.g., NaOH).

Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl).

Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

Hydrolysis: Carboxylic acid derivative.

Deprotection: Free amine.

Substitution: Substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

METHYL (R)-N-BOC-3-PHENYL-BETA-ALANINATE is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

-

Peptide Synthesis

- Used as a building block in the synthesis of peptides and proteins.

- The Boc group serves as a protecting group for the amino functionality during peptide coupling reactions.

-

Medicinal Chemistry

- Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

- The compound’s structural features make it a valuable precursor in drug development.

-

Biological Studies

- Utilized in the preparation of biologically active molecules for studying enzyme mechanisms and protein interactions.

-

Industrial Applications

- Used in the production of fine chemicals and specialty materials.

- The compound’s stability and reactivity make it suitable for various industrial processes.

Mécanisme D'action

The mechanism of action of METHYL (R)-N-BOC-3-PHENYL-BETA-ALANINATE primarily involves its role as a protecting group in organic synthesis. The Boc group stabilizes the amino functionality, preventing unwanted side reactions during synthetic transformations. Upon completion of the desired reactions, the Boc group can be selectively removed under acidic conditions to reveal the free amine, which can then participate in further chemical reactions .

Comparaison Avec Des Composés Similaires

METHYL (R)-N-BOC-3-PHENYL-BETA-ALANINATE can be compared with other Boc-protected amino acid esters, such as:

-

Methyl 3-((tert-butoxycarbonyl)amino)propanoate

- Similar structure but lacks the phenyl group.

- Used in similar applications but with different reactivity due to the absence of the aromatic ring.

-

Methyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate

- Contains a methyl group instead of a phenyl group.

- Different steric and electronic properties, leading to variations in reactivity and application.

-

Methyl 3-((tert-butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoate

- Contains a methoxy-substituted phenyl group.

- The methoxy group introduces additional electronic effects, influencing the compound’s reactivity and application.

Conclusion

This compound is a valuable compound in organic synthesis, particularly in peptide synthesis and medicinal chemistry. Its versatility, stability, and reactivity make it a crucial building block in various scientific and industrial applications. Understanding its preparation methods, chemical reactions, and mechanism of action provides insights into its broad utility and potential for further research and development.

Propriétés

Formule moléculaire |

C15H21NO4 |

|---|---|

Poids moléculaire |

279.33 g/mol |

Nom IUPAC |

methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate |

InChI |

InChI=1S/C15H21NO4/c1-15(2,3)20-14(18)16-12(10-13(17)19-4)11-8-6-5-7-9-11/h5-9,12H,10H2,1-4H3,(H,16,18) |

Clé InChI |

OCQYRBSHPIUCTQ-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C)OC(=O)NC(CC(=O)OC)C1=CC=CC=C1 |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-tert-butyl 2-(6-bromo-1H-benzo[d]imidazol-2-yl)pyrrolidine-1-carboxylate](/img/structure/B8754868.png)

![N-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE](/img/structure/B8754872.png)

![2-chloro-5-[(propan-2-yloxy)methyl]pyridine](/img/structure/B8754943.png)